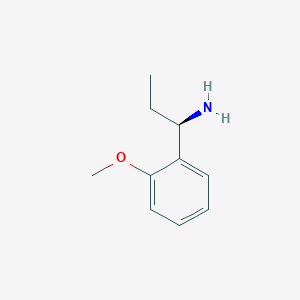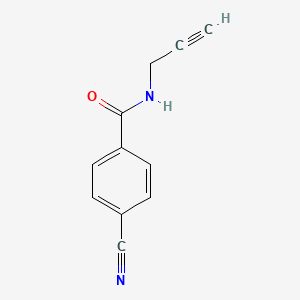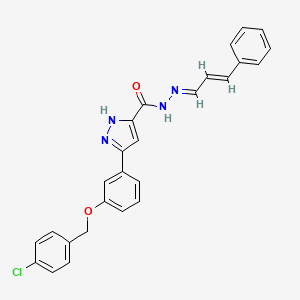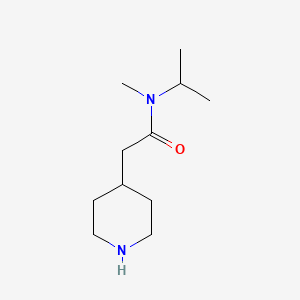![molecular formula C19H17N3O5S B12050959 Ethyl (2-{[(6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-5-YL)carbonyl]amino}-1,3-thiazol-4-YL)acetate](/img/structure/B12050959.png)
Ethyl (2-{[(6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-5-YL)carbonyl]amino}-1,3-thiazol-4-YL)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-(2-{[(6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]chinolin-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetat ist eine komplexe organische Verbindung mit der Summenformel C19H17N3O5S und einem Molekulargewicht von 399,428 g/mol . Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Pyrrolochinolinkern umfasst, der mit einem Thiazolring verschmolzen ist, was sie zu einem interessanten Objekt für verschiedene wissenschaftliche Studien macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl-(2-{[(6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]chinolin-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetat beinhaltet typischerweise mehrstufige organische Reaktionen. Die Ausgangsmaterialien umfassen häufig Chinolinderivate und Thiazolvorstufen. Die Reaktionsbedingungen erfordern in der Regel kontrollierte Temperaturen und das Vorhandensein von Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung sind nicht gut dokumentiert, wahrscheinlich aufgrund ihrer spezialisierten Verwendung in der Forschung und nicht in der großtechnischen Produktion. Die Prinzipien der organischen Synthese, wie z. B. Batch-Verarbeitung und die Verwendung von hochreinen Reagenzien, würden auf ihre Produktion zutreffen.
Analyse Chemischer Reaktionen
Reaktionstypen
Ethyl-(2-{[(6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]chinolin-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann zusätzliche Sauerstoffatome in das Molekül einführen, wodurch möglicherweise seine funktionellen Gruppen verändert werden.
Reduktion: Diese Reaktion kann Sauerstoffatome entfernen oder Wasserstoffatome hinzufügen und den Oxidationszustand der Verbindung verändern.
Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen und die Eigenschaften der Verbindung verändern.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Bedingungen umfassen oft spezifische Lösungsmittel, Temperaturen und pH-Werte, um die Reaktionsausbeute und die Reinheit des Produkts zu optimieren .
Geformte Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation Chinolinderivate mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen ergeben, während Reduktion hydriertere Formen der Verbindung erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Ethyl-(2-{[(6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]chinolin-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und die Untersuchung von Reaktionsmechanismen verwendet.
Biologie: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Untersuchung biologischer Wechselwirkungen auf molekularer Ebene.
Medizin: Die Forschung zu ihren potenziellen therapeutischen Wirkungen, wie z. B. antimikrobiellen oder krebshemmenden Eigenschaften, ist im Gange.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-(2-{[(6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]chinolin-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen könnten Enzyme, Rezeptoren oder andere Proteine sein, die zu Veränderungen in zellulären Prozessen führen. Die genauen Pfade und molekularen Wechselwirkungen sind Gegenstand laufender Forschung .
Wissenschaftliche Forschungsanwendungen
Ethyl (2-{[(6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-5-YL)carbonyl]amino}-1,3-thiazol-4-YL)acetate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Wirkmechanismus
The mechanism of action of Ethyl (2-{[(6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-5-YL)carbonyl]amino}-1,3-thiazol-4-YL)acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular interactions are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ethyl-(2-{[(4-Hydroxy-2-oxo-1-propyl-1,2-dihydro-3-chinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetat: Diese Verbindung hat eine ähnliche Struktur, aber mit unterschiedlichen Substituenten am Chinolinring.
Ethyl-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)chinolin-5-carboxylat: Eine weitere verwandte Verbindung mit Variationen in den funktionellen Gruppen, die an die Kernstruktur gebunden sind.
Einzigartigkeit
Ethyl-(2-{[(6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]chinolin-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetat sticht aufgrund seiner spezifischen Kombination von funktionellen Gruppen und Ringsystemen hervor, die einzigartige chemische und biologische Eigenschaften verleihen. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für spezielle Forschungsanwendungen .
Eigenschaften
Molekularformel |
C19H17N3O5S |
|---|---|
Molekulargewicht |
399.4 g/mol |
IUPAC-Name |
ethyl 2-[2-[(9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C19H17N3O5S/c1-2-27-13(23)8-11-9-28-19(20-11)21-17(25)14-16(24)12-5-3-4-10-6-7-22(15(10)12)18(14)26/h3-5,9,24H,2,6-8H2,1H3,(H,20,21,25) |
InChI-Schlüssel |
ICROVWXMVVDRPN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CC4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-2-[4-(benzyloxy)phenyl]ethanol](/img/structure/B12050892.png)

![7-[(2E)-3-chloro-2-butenyl]-8-(hexylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12050908.png)

![Dimethyl 7-(3-nitrobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate](/img/structure/B12050916.png)









